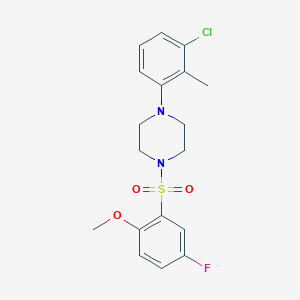
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a piperazine ring substituted with chloro, methyl, fluoro, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride compound under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution process. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
化学反应分析
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted piperazines with various functional groups.
科学研究应用
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the sulfonyl group may interact with enzyme active sites, inhibiting their function, while the piperazine ring can enhance binding affinity to certain receptors.
相似化合物的比较
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)piperazine
- 1-(5-Fluoro-2-methoxyphenyl)piperazine
- 1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE stands out due to its combination of chloro, fluoro, and methoxy substitutions, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C18H20ClFN2O3S |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-13-15(19)4-3-5-16(13)21-8-10-22(11-9-21)26(23,24)18-12-14(20)6-7-17(18)25-2/h3-7,12H,8-11H2,1-2H3 |
InChI 键 |
ORFOQVPCTBOOJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















